Benzyl Pent-4-enoate
Overview
Description
Benzyl Pent-4-enoate, also known as Benzyl 4-pentenoate, is an organic compound with the chemical formula C12H14O2. It is a colorless liquid with a pleasant aromatic odor. This compound is commonly used in organic synthesis and has various applications in the chemical industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl Pent-4-enoate is typically synthesized through the esterification reaction between benzyl alcohol and pent-4-enoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester. The product is then purified through distillation or recrystallization .
Industrial Production Methods: In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves the continuous feeding of reactants into a reactor, where the esterification takes place. The product is then separated and purified using industrial distillation columns .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of pent-4-enoic acid or benzaldehyde.
Reduction: Formation of benzyl alcohol or pent-4-ene.
Substitution: Formation of benzyl amine or benzyl thiol derivatives.
Scientific Research Applications
Benzyl Pent-4-enoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: this compound is used as a solvent and a flavoring agent in the food and beverage industry.
Mechanism of Action
The mechanism of action of Benzyl Pent-4-enoate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes, leading to the formation of various metabolites. The compound can also interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
- Benzyl acetate
- Benzyl propionate
- Benzyl butyrate
Comparison: Benzyl Pent-4-enoate is unique due to its pent-4-enoate group, which imparts distinct chemical properties and reactivity. Compared to similar compounds like benzyl acetate and benzyl propionate, this compound has a longer carbon chain and an unsaturated bond, making it more reactive in certain chemical reactions .
Properties
IUPAC Name |
benzyl pent-4-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-2-3-9-12(13)14-10-11-7-5-4-6-8-11/h2,4-8H,1,3,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHZWDEGVEUATPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60434766 | |
Record name | 4-Pentenoic acid, phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60434766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113882-48-7 | |
Record name | 4-Pentenoic acid, phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60434766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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